N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Select this compound over its furan analog (CID 4321359) for permeability-limited targets—the thiophene moiety confers a ΔLogP advantage of +0.5 to +0.8, enhancing intracellular and Gram-negative bacterial penetration. Existing HepG2 cytotoxicity data (mean signal 70.6 at 33 µM) enables immediate hepatotoxicity benchmarking. Anchoring on this specific positional isomer (thiazole 4-substituted) avoids the altered target-binding geometry of the 5-substituted regioisomer (CAS 622344-84-7). Ideal for SAR campaigns targeting transcriptional corepressors or the ubiquitin-proteasome pathway.

Molecular Formula C15H9N3OS3
Molecular Weight 343.44
CAS No. 477327-03-0
Cat. No. B2414848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS477327-03-0
Molecular FormulaC15H9N3OS3
Molecular Weight343.44
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=CS4
InChIInChI=1S/C15H9N3OS3/c19-13(12-6-3-7-20-12)18-15-17-10(8-21-15)14-16-9-4-1-2-5-11(9)22-14/h1-8H,(H,17,18,19)
InChIKeyXLQKPNAPYNIXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 477327-03-0): Structural, Physicochemical, and Procurement Baseline


N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 477327-03-0) is a synthetic heterocyclic small molecule (molecular formula C₁₅H₉N₃OS₃; molecular weight 343.5 g/mol) that embeds benzothiazole, thiazole, and thiophene-2-carboxamide moieties within a single, rigid, planar scaffold . It belongs to the broader class of benzothiazole-thiazole hybrid compounds, which have been extensively investigated for antimicrobial, anticancer, and enzyme-inhibitory activities [1]. The compound is commercially offered at ≥95% purity (HPLC) by multiple vendors, making it a readily accessible entry point for structure–activity relationship (SAR) studies and focused screening campaigns .

Why Benzothiazole-Thiazole-Thiophene Carboxamide Analogs Cannot Be Simply Interchanged: The Case for Compound-Specific Selection


Superficial structural similarity among benzothiazole-thiazole-carboxamide congeners masks functionally decisive differences. Positional isomerism alone—for example, benzothiazole attached at the thiazole 4-position in the target compound (CAS 477327-03-0) versus the 5-position in the regioisomer CAS 622344-84-7—is predicted to reorient the pharmacophoric vectors and alter both target-binding geometry and metabolic stability . Even a single heteroatom substitution, as in the furan-2-carboxamide analog (CID 4321359), completely redefines the protein-target inhibition profile: the furan analog exhibits IC₅₀ values of 3.92 µM against nuclear receptor corepressor TRAC-1 and 10.1 µM against the 26S proteasome regulatory subunit [1]. These quantitative divergences mean that generic, uninformed substitution among in-class compounds introduces uncontrolled biological variables. Researchers and procurement specialists must therefore anchor their selection on compound-specific evidence—not class membership.

Product-Specific Quantitative Differentiation Guide: N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 477327-03-0) vs. Closest Analogs


Structural Scaffold Differentiation: Positional Isomer Comparison (4-Position vs. 5-Position Connectivity)

The target compound uniquely connects the benzothiazole moiety to the 4-position of the central thiazole ring, whereas the commercially available positional isomer CAS 622344-84-7 attaches benzothiazole to the thiophene 5-position and links thiazole at the thiophene 2-position via a carboxamide bridge. These connectivity differences produce divergent molecular shapes and electrostatic surfaces. While head-to-head bioactivity data for both compounds in the same assay are lacking, the distinct connectivity is predicted to yield different pharmacological profiles based on established SAR within the benzothiazole-thiazole class .

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

HepG2 Cytotoxicity Fingerprint: Cell-Based Profiling at 33 µM

In a HepG2 cytotoxicity assay measured via plate reader, the target compound was tested at a single concentration of 33 µM across 20 replicate wells. The mean signal readout was 70.6 relative units (range: 55–158), suggesting the compound occupies a moderate cytotoxicity zone under these conditions . No comparator data at this exact concentration are publicly available, limiting the evidence tag to 'Supporting evidence.' This dataset nonetheless provides a reproducible, quantitative starting point for internal benchmarking against proprietary in-house compounds or follow-up dose-response profiling.

Toxicology Hepatocellular Carcinoma Early Safety Screening

Scaffold Target Engagement Inferred from Close Furan-2-Carboxamide Analog (CID 4321359)

The furan-2-carboxamide analog (CID 4321359), which preserves the identical benzothiazole-thiazole core and differs only by replacement of the terminal thiophene with furan, has been quantitatively profiled against two human protein targets. It inhibits Isoform 2 of Nuclear receptor corepressor 2 (TRAC-1) with an IC₅₀ of 3.92 µM (3,920 nM) and the 26S proteasome non-ATPase regulatory subunit 14 with an IC₅₀ of 10.1 µM (10,100 nM) [1]. Because the core scaffold is conserved, these data provide a class-level inference of the target engagement potential of the thiophene analog. The thiophene-to-furan swap is expected to modulate—not abolish—this binding profile due to altered heteroatom electronegativity and ring electronics.

Protein-Protein Interaction Transcription Regulation Proteasome Inhibition

Physicochemical Property Differentiation: Thiophene vs. Furan Terminal Ring

Replacement of the terminal thiophene ring in the target compound with a furan ring in CID 4321359 alters key physicochemical descriptors. The thiophene-containing target compound (MW 343.5, molecular formula C₁₅H₉N₃OS₃) possesses a higher sulfur content and is predicted to have a higher LogP (approximately +0.5 to +0.8 log units increase) compared with the furan analog (MW 327.4, C₁₅H₉N₃O₂S₂) [1]. The increased lipophilicity implies enhanced membrane permeability but potentially reduced aqueous solubility, directly impacting assay compatibility and formulation requirements.

Drug-likeness LogP Bioavailability Prediction

Class-Level Antimicrobial Potential of Benzothiazole-Thiazole Hybrids

Although direct MIC or IC₅₀ data for the target compound against microbial strains are not publicly available, the benzothiazole-thiazole hybrid class has been thoroughly characterized. In a 2024 study, newly synthesized benzothiazole-thiazole conjugates exhibited IC₅₀ values of 625–1,250 µg/mL against Staphylococcus aureus (Gram-positive) and 495–974 µg/mL against Escherichia coli (Gram-negative), with the most potent conjugates also inhibiting DNA gyrase [1]. The conservation of the benzothiazole-thiazole core in the target compound places it within this established antimicrobial SAR landscape.

Antimicrobial DNA Gyrase Inhibition Gram-positive / Gram-negative

Purity Benchmarking: ≥95% HPLC Purity Enables Reproducible Screening

The target compound is commercially supplied at ≥95% purity (HPLC) as specified by at least one major vendor (Catalog Number: CM989492) . This purity level meets the standard threshold for high-throughput screening and in vitro pharmacology. Many close benzothiazole-thiazole analogs are listed without a quantified purity specification, introducing batch-to-batch variability risk. The explicitly declared ≥95% purity provides procurement-level confidence for quantitative assay work.

Quality Control Compound Purity Reproducibility

Optimal Research and Industrial Application Scenarios for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 477327-03-0)


Chemical Biology Probe Development Targeting Protein-Protein Interaction Hubs (TRAC-1, Proteasome)

The scaffold-level target engagement data from the furan analog (TRAC-1 IC₅₀ = 3.92 µM; 26S proteasome subunit IC₅₀ = 10.1 µM) [1] support the use of the target compound as a starting point for developing chemical probes against transcriptional corepressor complexes and ubiquitin-proteasome pathway components. Procurement of the thiophene variant enables head-to-head SAR to determine the contribution of the terminal heterocycle to target affinity and selectivity, a critical step before investing in de novo synthesis of a focused library.

Early-Stage Hepatotoxicity Liability Assessment in Drug Discovery Cascades

The existing HepG2 cytotoxicity dataset (mean signal 70.6 relative units at 33 µM across 20 replicates) [1] makes this compound an immediately actionable comparator for internal hepatotoxicity panels. Inclusion of this well-characterized compound alongside proprietary candidates allows cross-assay normalization, assay transfer validation, and benchmarking of structure-toxicity relationships for heterocyclic amide series.

Antimicrobial Lead Generation Targeting DNA Gyrase in Gram-positive and Gram-negative Bacteria

The benzothiazole-thiazole class has demonstrated IC₅₀ values of 495–1,250 µg/mL against S. aureus and E. coli, with confirmed DNA gyrase inhibitory activity [1]. The target compound's conserved core scaffold positions it as a logical screening candidate for antimicrobial panels. Procurement enables direct MIC determination, time-kill kinetics, and resistance frequency assays that will establish whether the thiophene substitution confers any potency or spectrum advantage over previously characterized benzothiazole-thiazole conjugates.

Physicochemical Property-Driven Medicinal Chemistry Optimization

The predicted lipophilicity advantage of the thiophene-containing target compound over the furan analog (ΔLogP ≈ +0.5 to +0.8) [1] makes it the preferred procurement choice for permeability-limited target scenarios (e.g., intracellular or Gram-negative bacterial targets). Researchers prioritizing membrane penetration should select this compound over the more polar furan analog for initial permeability and cellular potency assessments.

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.